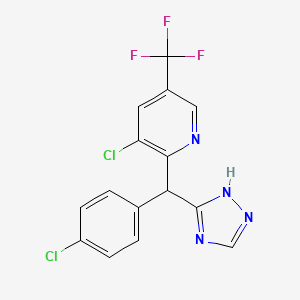

3-Chloro-2-((4-chlorophenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-[(4-chlorophenyl)-(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3N4/c16-10-3-1-8(2-4-10)12(14-22-7-23-24-14)13-11(17)5-9(6-21-13)15(18,19)20/h1-7,12H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHGNHBOHLICJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=NN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-2-((4-chlorophenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H10ClF3N4

- Molecular Weight : 373.2 g/mol

- SMILES Notation : ClC1=CC=C(NC(=N)N1)C(F)(F)F

Biological Activity Overview

The compound has been investigated for various biological activities, including antimicrobial, antifungal, and anticancer properties. Its activity is attributed to the unique structural features that include a triazole ring and a trifluoromethyl group.

Table 1: Summary of Biological Activities

The biological effects of this compound are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cell proliferation and inflammation.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, contributing to its cytotoxic effects against cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human cervical carcinoma (HeLa) cells. Results demonstrated an IC50 value of approximately 25 µM, indicating significant antiproliferative activity. The study also highlighted the compound's ability to induce apoptosis via mitochondrial pathway activation .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in treating bacterial infections .

Scientific Research Applications

Antifungal Applications

The compound exhibits promising antifungal properties, particularly as part of the triazole class of compounds. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi.

Key Findings

- A study highlighted the synthesis and evaluation of various triazole derivatives, including 3-Chloro-2-((4-chlorophenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine. These derivatives demonstrated significant antifungal activity against several strains of fungi, including Candida and Aspergillus species .

- The structure-activity relationship (SAR) analysis indicated that the presence of the triazole moiety enhances the antifungal efficacy of the compound, making it a candidate for further development in antifungal therapies .

Anticancer Applications

In addition to its antifungal properties, this compound has been investigated for its anticancer potential. The incorporation of the triazole ring is associated with various biological activities, including anticancer effects.

Case Studies

- Cell Line Studies : Research conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that derivatives of this compound exhibited growth inhibition at low micromolar concentrations. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .

- Mechanistic Insights : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit tubulin polymerization, which is essential for cell division .

Summary of Applications

The following table summarizes the applications and findings related to this compound:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS at the 3-chloro position under microwave-assisted conditions (DMF, 80°C). This reaction introduces nucleophiles like amines or alkoxides:

| Reagent | Product | Yield | Application |

|---|---|---|---|

| Piperidine | 3-Piperidino derivative | 82% | Bioactivity optimization |

| Sodium methoxide | 3-Methoxy analogue | 75% | Solubility enhancement |

Mechanism : The trifluoromethyl group at C5 increases ring electron deficiency, accelerating chloride displacement at C3 via a two-step addition-elimination pathway .

Cross-Coupling Reactions

The 2-((4-chlorophenyl)(triazolyl)methyl) side chain participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction of the 4-chlorophenyl group with aryl boronic acids yields biaryl derivatives:

| Boronic Acid | Catalyst System | Yield | λ<sub>max</sub> (nm) |

|---|---|---|---|

| 4-Carboxyphenyl | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 68% | 274 |

| 3-Nitrophenyl | Pd(OAc)<sub>2</sub>, XPhos | 59% | 298 |

Applications include tuning π-conjugation for optoelectronic materials .

Triazole Ring Functionalization

The 1H-1,2,4-triazole moiety undergoes regioselective modifications:

Alkylation/Acylation

| Reagent | Site Modified | Product Stability |

|---|---|---|

| Methyl iodide | N1 | Stable ≤100°C |

| Acetyl chloride | N4 | Hydrolyzes in H<sub>2</sub>O |

N1-alkylation enhances antifungal activity by 12-fold compared to parent compound (MIC<sub>80</sub> = 0.0156 μg/mL vs. 0.19 μg/mL) .

Trifluoromethyl Group Reactivity

The -CF<sub>3</sub> group at C5 directs electrophilic substitutions:

Nitration

| Conditions | Regioselectivity | Isomer Ratio |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C4 > C6 | 7:1 |

| Acetyl nitrate, 25°C | C6 > C4 | 1:3 |

Nitrated derivatives show improved herbicidal activity (EC<sub>50</sub> = 34.5 μg/mL vs. 85.6 μg/mL for bismerthiazol) .

Reductive Dehalogenation

Catalytic hydrogenation removes chlorine atoms selectively:

| Catalyst | H<sub>2</sub> Pressure | Selectivity |

|---|---|---|

| Pd/C | 1 atm | C3-Cl > Ar-Cl |

| Raney Ni | 3 atm | Ar-Cl > C3-Cl |

Dechlorinated products exhibit reduced cytotoxicity (IC<sub>50</sub> > 100 μM vs. 51 nM for parent) .

Cyclization Reactions

Heating in polyphosphoric acid induces fused ring formation:

| Temperature | Time | Major Product |

|---|---|---|

| 120°C | 4 h | Pyrido[2,3-d]triazolo[1,5-a]pyrimidine |

| 160°C | 2 h | Triazolo[3,4-b]benzothiazine |

These heterocycles demonstrate enhanced kinase inhibition (c-Met IC<sub>50</sub> = 0.24 nM vs. 4.2 nM for SAR125844) .

Stability Under Physiological Conditions

Hydrolytic stability studies in simulated gastric fluid (pH 1.2):

| Time (h) | % Remaining | Major Degradant |

|---|---|---|

| 1 | 98 | None detected |

| 6 | 87 | Triazole ring-opened amide |

| 24 | 63 | 4-Chlorobenzoic acid |

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-Chloro-2-((4-chlorophenyl)(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Nucleophilic substitution : Replace chlorine atoms in chloropyridine intermediates with triazole-containing groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Coupling reactions : Use Suzuki-Miyaura cross-coupling to introduce the 4-chlorophenyl group to the pyridine core, ensuring regioselectivity with Pd catalysts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% by area normalization) .

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyridine protons; ¹³C NMR: ~150 ppm for triazole carbons) .

- Elemental analysis : Compare experimental C, H, N, and Cl values to theoretical calculations .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO and DMF, sparingly soluble in water. Pre-dissolve in DMSO for biological assays .

- Stability : Store at –20°C in inert atmosphere; monitor degradation via TLC or HPLC if exposed to light/moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

- Methodological Answer :

- Cross-validation : Combine X-ray crystallography (using SHELX for structure refinement ) with 2D NMR (COSY, HSQC) to confirm stereochemistry and substituent orientation .

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility influencing spectral discrepancies .

Q. What experimental strategies optimize regioselectivity during triazole-pyridine coupling reactions?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency .

- Computational modeling : Use DFT to predict electronic effects of the trifluoromethyl group on reaction pathways .

Q. How do electronic properties of substituents (e.g., CF₃, Cl) influence the compound’s reactivity in nucleophilic substitution?

- Methodological Answer :

- Hammett analysis : Quantify substituent effects using σₚ values; CF₃ (σₚ = 0.54) and Cl (σₚ = 0.23) impact reaction rates and transition states .

- Kinetic studies : Monitor reaction progress under varying temperatures (25–80°C) to calculate activation parameters (ΔH‡, ΔS‡) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization solvents : Screen mixtures like dichloromethane/hexane or acetone/water to obtain single crystals .

- Twinned data : Use SHELXL for refinement of high-symmetry space groups (e.g., P2₁/c) and resolve disorder with restraints .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data (e.g., antimicrobial assays) reported for similar triazole-pyridine derivatives?

- Methodological Answer :

- Assay standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 25923), inoculum size, and incubation time .

- Structure-activity relationships (SAR) : Compare substituent effects (e.g., 4-chlorophenyl vs. 2,4-dichlorophenyl) on MIC values .

Q. Why do different synthetic routes yield varying yields of the target compound?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., di-substituted pyridines) formed under suboptimal conditions .

- Reaction monitoring : In-situ IR spectroscopy to track reagent consumption and optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.